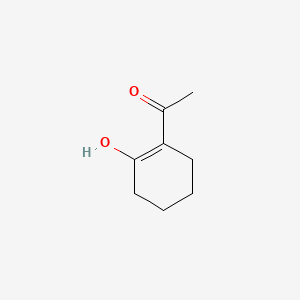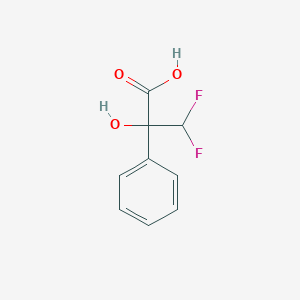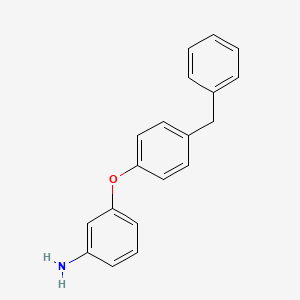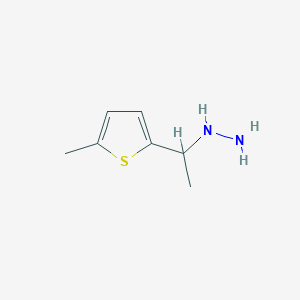
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine is a compound that belongs to the class of hydrazines, which are characterized by the presence of a hydrazine functional group (-NH-NH2). This compound features a thiophene ring substituted with a methyl group at the 5-position and an ethyl group at the 2-position, linked to a hydrazine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of (1-(5-Methylthiophen-2-yl)ethyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Scientific Research Applications
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-(5-Methylthiophen-2-yl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine can be compared with other thiophene derivatives and hydrazine compounds:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their substituents, leading to different chemical and biological properties.
Hydrazine Compounds: Hydrazine derivatives such as phenylhydrazine and benzylhydrazine have similar functional groups but different aromatic rings, affecting their reactivity and applications.
Properties
CAS No. |
1016511-14-0 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)ethylhydrazine |
InChI |
InChI=1S/C7H12N2S/c1-5-3-4-7(10-5)6(2)9-8/h3-4,6,9H,8H2,1-2H3 |
InChI Key |
LPWIGJNIKZJPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)

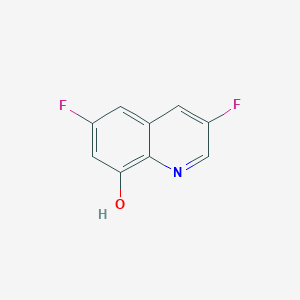
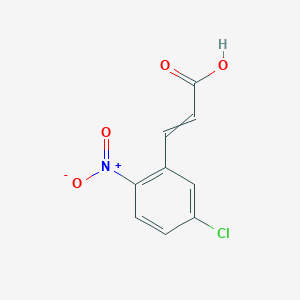
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
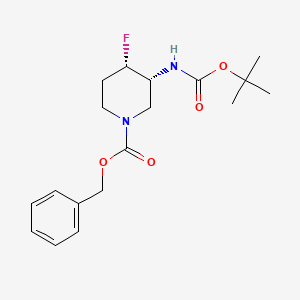
![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)
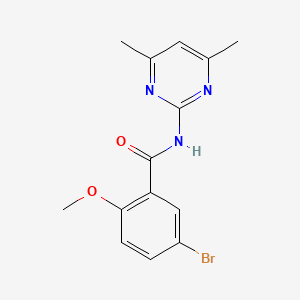
![[(4-Butylphenyl)methyl]hydrazine](/img/structure/B12445193.png)
